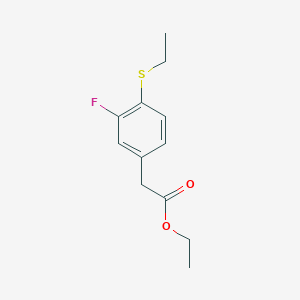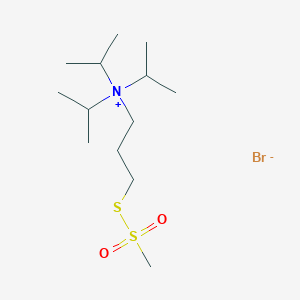
3-(Triisopropylammonium)propyl Methanethiosulfonate Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triisopropylammonium)propyl Methanethiosulfonate Bromide typically involves the reaction of 3-(Triisopropylammonium)propylamine with methanethiosulfonate in the presence of a bromide source. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound readily available for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Triisopropylammonium)propyl Methanethiosulfonate Bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(Triisopropylammonium)propyl Methanethiosulfonate Bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical studies to modify proteins and other biomolecules.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Triisopropylammonium)propyl Methanethiosulfonate Bromide involves its ability to form covalent bonds with nucleophilic sites on target molecules. This interaction can modify the structure and function of proteins and other biomolecules, leading to various biological effects. The compound’s molecular targets and pathways include thiol groups on proteins and enzymes, which can be modified through thiol-disulfide exchange reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Triisopropylammonium)propyl Methanethiosulfonate Bromide include:
- 3-(Triisopropylammonium)propyl Methanethiosulfonate Chloride
- 3-(Triisopropylammonium)propyl Methanethiosulfonate Iodide
- 3-(Triisopropylammonium)propyl Methanethiosulfonate Fluoride
Uniqueness
What sets this compound apart from its similar compounds is its specific bromide ion, which can influence its reactivity and interactions with other molecules. This unique feature makes it particularly useful in certain synthetic and research applications where the bromide ion’s properties are advantageous .
Propriétés
Formule moléculaire |
C13H30BrNO2S2 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
3-methylsulfonylsulfanylpropyl-tri(propan-2-yl)azanium;bromide |
InChI |
InChI=1S/C13H30NO2S2.BrH/c1-11(2)14(12(3)4,13(5)6)9-8-10-17-18(7,15)16;/h11-13H,8-10H2,1-7H3;1H/q+1;/p-1 |
Clé InChI |
SQSBYYUHOYMMDT-UHFFFAOYSA-M |
SMILES canonique |
CC(C)[N+](CCCSS(=O)(=O)C)(C(C)C)C(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


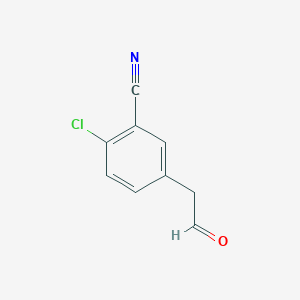
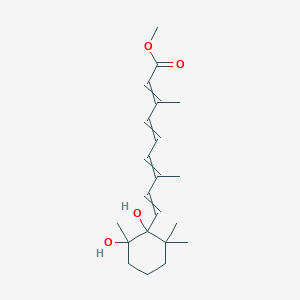

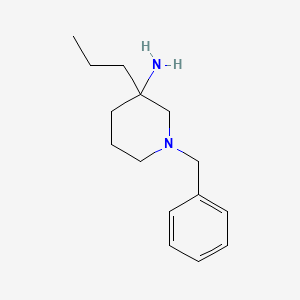
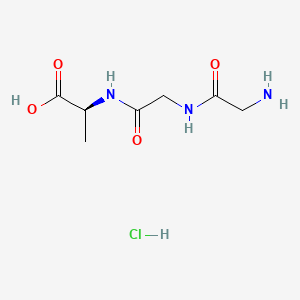
![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)
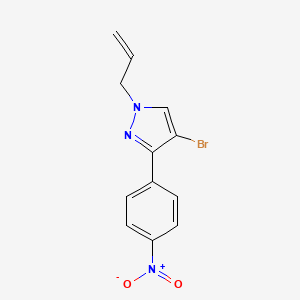


![1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid](/img/structure/B13855263.png)
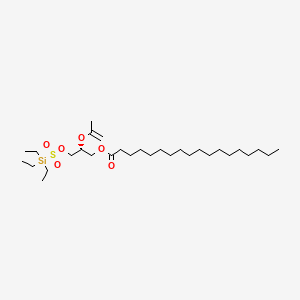
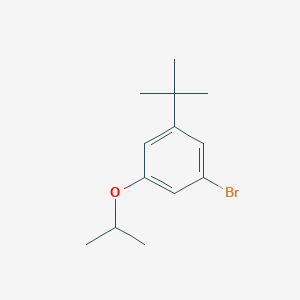
![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)
